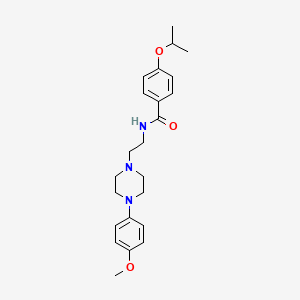

4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of N- [2- [4- (4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide , which is a high-affinity and selective dopamine D (4) receptor ligand . It’s part of a class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a co-crystallization of N- (4meth-oxy-phen-yl)piperazine with 4-methyl-benzoic acid and with benzene-1,2-di-carboxyl-ate yields the salts 4- (4-methox-phen)-ylpiperazin-1 .Molecular Structure Analysis

The molecular structure of this compound involves an amide bond and an alkyl chain linking the benzamide moiety to the piperazine ring . In a related compound, a combination of four O-H⋯O, four N-H⋯O, one C-H⋯O and one C-H⋯π (arene) hydrogen bonds link the six independent components into complex sheets .Scientific Research Applications

Pharmaceutical Research: Antipsychotic and Antidepressant Agents

The piperazine moiety is a common feature in pharmaceuticals, particularly in psychotropic medications. It’s known to modulate pharmacokinetic properties beneficially. This compound, with its piperazine ring, may be investigated for its potential as an antipsychotic or antidepressant agent, as similar structures have been observed in drugs treating such conditions .

Antibacterial Activity

Piperazine derivatives have been studied for their antibacterial properties. The subject compound could be synthesized and tested against various bacterial strains to evaluate its efficacy as a potential antibacterial agent. Previous studies on similar compounds have shown promising results in this field .

Neurodegenerative Disease Treatment

The piperazine component of this compound is also associated with treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Research could focus on the compound’s ability to cross the blood-brain barrier and its interaction with relevant neurological pathways .

Synthesis and Characterization of Novel Compounds

The compound can serve as a precursor for the synthesis of novel derivatives. Through various chemical reactions, researchers can modify its structure and analyze the resultant compounds’ properties using techniques like HRMS, IR, and NMR .

Dopamine Receptor Research

Given its structural similarity to known dopamine receptor ligands, this compound could be used in the study of dopamine D4 receptors. Modifications to its structure could lead to the development of high-affinity and selective ligands for these receptors .

Psychoactive Substance Analysis

The piperazine ring is sometimes found in psychoactive substances used recreationally. While the use of such substances is illegal, understanding their pharmacological effects can contribute to the development of legal therapeutic agents and to the field of forensic science .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activity, given its structural similarity to known dopamine D (4) receptor ligands . Additionally, further studies could explore its potential use in the synthesis of other biologically active compounds.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key drug target to increase acetylcholine levels . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets by binding to them, thereby inhibiting their function. For instance, it inhibits AChE, which results in an increase in acetylcholine levels . It also shows affinity for α1-ARs, which can lead to various effects depending on whether it acts as an agonist or antagonist .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various cholinergic pathways. This can have downstream effects on cognitive functions, as acetylcholine deficiency is associated with Alzheimer’s disease . The interaction with α1-ARs can affect adrenergic signaling pathways, which are involved in a wide range of physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. By inhibiting AChE, it can potentially improve cognitive functions in conditions like Alzheimer’s disease . Its interaction with α1-ARs can have various effects depending on the specific physiological context .

properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18(2)29-22-8-4-19(5-9-22)23(27)24-12-13-25-14-16-26(17-15-25)20-6-10-21(28-3)11-7-20/h4-11,18H,12-17H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNICCNFIKCFATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)

![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)

![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)

![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)